molecular formula C12H10N2O2S B184694 N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide CAS No. 91973-74-9

N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide

Cat. No. B184694
CAS RN: 91973-74-9
M. Wt: 246.29 g/mol
InChI Key: UPSVWABECCOHRT-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters.



Chemical Reactions Analysis

This involves the study of the chemical reactions the compound undergoes, including its reactivity and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This includes the study of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).


Safety And Hazards

This involves the study of the compound’s toxicity, environmental impact, and precautions that should be taken while handling it.


Future Directions

This involves potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


properties

IUPAC Name

N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-9(16)14(11-5-3-2-4-6-11)12-13-10(7-15)8-17-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSVWABECCOHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357254
Record name N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide

CAS RN

91973-74-9
Record name N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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